![molecular formula C18H15ClN2O3 B2536361 4-[(3-Chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid CAS No. 1031977-36-2](/img/structure/B2536361.png)

4-[(3-Chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

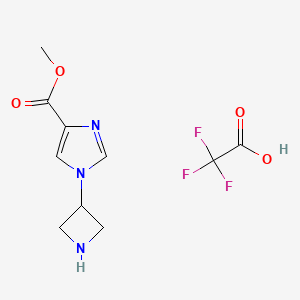

The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a type of heterocyclic aromatic ring. This ring would be substituted with a methyl group at the 6-position and a carboxylic acid group at the 2-position. Additionally, there would be an amino group at the 4-position, which is further substituted with a 3-chloro-4-methoxyphenyl group .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the various functional groups present in its structure. For example, the carboxylic acid group could participate in acid-base reactions, while the amino group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid and the amino group would likely make this compound soluble in polar solvents .Aplicaciones Científicas De Investigación

- 4-[(3-Chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid has demonstrated antimicrobial potential. Researchers have investigated its effectiveness against bacterial and fungal pathogens. The compound’s unique structure may offer new avenues for developing antimicrobial agents .

- Inflammation plays a crucial role in various diseases. Studies suggest that this quinoline derivative possesses anti-inflammatory effects. Researchers have explored its impact on inflammatory pathways, potentially leading to novel therapeutic strategies .

- Quinoline derivatives often exhibit anticancer properties. Investigations into 4-[(3-Chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid have revealed its cytotoxicity against cancer cell lines. Further studies are needed to understand its mechanism of action and potential clinical applications .

- Quinoline-based ligands readily form complexes with transition metals. Researchers have synthesized metal complexes using this compound as a ligand. These complexes find applications in catalysis, material science, and coordination chemistry .

- The functional groups in this quinoline derivative make it valuable for organic synthesis. Medicinal chemists explore its modification to design analogs with improved pharmacological properties. These efforts aim to enhance drug efficacy and reduce side effects .

- Quinoline derivatives often exhibit interesting photophysical behavior. Researchers have studied the absorption and emission spectra of this compound. Its fluorescence properties may find applications in sensors, imaging, and optoelectronic devices .

Antimicrobial Activity

Anti-Inflammatory Properties

Anticancer Research

Metal Complex Formation

Organic Synthesis and Medicinal Chemistry

Photophysical Properties

Safety and Hazards

Propiedades

IUPAC Name |

4-(3-chloro-4-methoxyanilino)-6-methylquinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c1-10-3-5-14-12(7-10)15(9-16(21-14)18(22)23)20-11-4-6-17(24-2)13(19)8-11/h3-9H,1-2H3,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYXWEUMHDPGID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)OC)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-Chloro-3-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2536280.png)

![Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate](/img/structure/B2536284.png)

![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2536286.png)

![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2536288.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2536289.png)

![Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B2536292.png)

![2-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2536296.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2536297.png)

![(1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol](/img/structure/B2536298.png)

![N-(2,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2536299.png)